Dotetracontano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

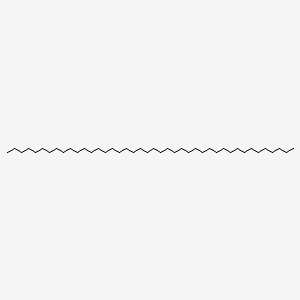

Dotetracontane is a long-chain alkane with the molecular formula C42H86 . It is a saturated hydrocarbon, meaning it consists entirely of single bonds between carbon atoms, with each carbon atom bonded to hydrogen atoms to satisfy the valency of four. This compound is part of the larger family of alkanes, which are known for their relatively inert nature due to the strong C-C and C-H bonds .

Aplicaciones Científicas De Investigación

Dotetracontane has several applications in scientific research:

Chemistry: Used as a standard in chromatographic techniques due to its well-defined structure and properties.

Biology: Serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, waxes, and other materials where long-chain hydrocarbons are required

Mecanismo De Acción

Target of Action

Dotetracontane is a high molecular weight non-polar hydrocarbon . Instead, it is often used as an analytical reference standard in various chromatographic techniques .

Pharmacokinetics

As a large, non-polar molecule, it is likely to have low solubility in water and may accumulate in fatty tissues . Its absorption, distribution, metabolism, and excretion (ADME) properties would be expected to reflect these characteristics.

Action Environment

The action of dotetracontane can be influenced by environmental factors such as temperature and the presence of other substances. For example, its melting point is 83-86°C , so it will be a solid at room temperature and a liquid at higher temperatures. Its non-reactive nature makes it stable under a wide range of conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dotetracontane can be synthesized through various methods, including the Fischer-Tropsch synthesis , which involves the catalytic conversion of carbon monoxide and hydrogen into hydrocarbons. This method is particularly useful for producing long-chain alkanes like dotetracontane. The reaction typically occurs at high temperatures (150-300°C) and pressures (10-40 atm) in the presence of catalysts such as iron or cobalt .

Industrial Production Methods

In an industrial setting, dotetracontane can be produced through the hydrogenation of fatty acids or their derivatives. This process involves the addition of hydrogen to unsaturated fatty acids in the presence of a catalyst, typically nickel, at elevated temperatures and pressures. This method is advantageous for producing high-purity alkanes .

Análisis De Reacciones Químicas

Types of Reactions

Dotetracontane, like other alkanes, primarily undergoes combustion and substitution reactions . Due to its saturated nature, it is relatively resistant to oxidation and reduction under standard conditions.

Common Reagents and Conditions

Combustion: Dotetracontane reacts with oxygen to produce carbon dioxide and water. This reaction is highly exothermic and is the basis for its use as a fuel.

Substitution: In the presence of halogens (e.g., chlorine or bromine) and under UV light, dotetracontane can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.

Major Products

Combustion: Carbon dioxide (CO2) and water (H2O).

Halogenation: Various halogenated alkanes, depending on the extent of substitution.

Comparación Con Compuestos Similares

Similar Compounds

- Hexadecane (C16H34)

- Octadecane (C18H38)

- Eicosane (C20H42)

Uniqueness

Dotetracontane is unique due to its exceptionally long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter alkanes. This makes it particularly useful in applications requiring high thermal stability and low volatility .

Propiedades

IUPAC Name |

dotetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H86/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJPDYTXORWVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221210 |

Source

|

| Record name | Dotetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7098-20-6 |

Source

|

| Record name | Dotetracontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007098206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotetracontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)